3-((4-Chloronaphthalen-1-yl)oxy)azetidine
Overview
Description
3-((4-Chloronaphthalen-1-yl)oxy)azetidine is an organic compound with the molecular formula C13H12ClNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a 4-chloro-1-naphthyl group attached via an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloronaphthalen-1-yl)oxy)azetidine typically involves the reaction of 4-chloro-1-naphthol with azetidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chloronaphthalen-1-yl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a wide range of functionalized azetidines.
Scientific Research Applications
3-((4-Chloronaphthalen-1-yl)oxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Chloronaphthalen-1-yl)oxy)azetidine involves its interaction with specific molecular targets. The chloro and naphthyl groups can participate in various binding interactions, while the azetidine ring can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromo-1-naphthyl)oxy]azetidine: Similar structure but with a bromo group instead of a chloro group.
3-[(4-Methyl-1-naphthyl)oxy]azetidine: Features a methyl group instead of a chloro group.
3-[(4-Nitro-1-naphthyl)oxy]azetidine: Contains a nitro group in place of the chloro group.
Uniqueness
3-((4-Chloronaphthalen-1-yl)oxy)azetidine is unique due to the presence of the chloro group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. The naphthyl group also contributes to its unique chemical and physical properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(4-chloronaphthalen-1-yl)oxyazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-5-6-13(16-9-7-15-8-9)11-4-2-1-3-10(11)12/h1-6,9,15H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOCIMAFVSXUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270331 | |
Record name | 3-[(4-Chloro-1-naphthalenyl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-48-7 | |
Record name | 3-[(4-Chloro-1-naphthalenyl)oxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chloro-1-naphthalenyl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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